molecular formula C21H39ClO3 B8191551 rac 1-Oleoyl-3-chloropropanediol

rac 1-Oleoyl-3-chloropropanediol

Cat. No.: B8191551
M. Wt: 375.0 g/mol
InChI Key: GQUYTVRTHVOZHT-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac 1-Oleoyl-3-chloropropanediol: is a racemic mixture containing both enantiomers of a chlorinated derivative of oleoyl propanediol. This compound is particularly interesting due to its combination of a monounsaturated fatty acid chain (oleoyl group) and a chloropropanediol moiety. It is used in research to study lipid metabolism and the biological effects of chlorinated lipids .

Scientific Research Applications

rac 1-Oleoyl-3-chloropropanediol is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: rac 1-Oleoyl-3-chloropropanediol can be synthesized by esterification of oleic acid with 3-chloropropane-1,2-diol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: rac 1-Oleoyl-3-chloropropanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide, ammonia, or thiols under basic conditions.

    Esterification: Carboxylic acids and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Reactions: Products include substituted propanediols.

    Esterification: Products include various esters depending on the carboxylic acid used.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols.

Mechanism of Action

The mechanism of action of rac 1-Oleoyl-3-chloropropanediol involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can modulate cellular processes by interacting with various molecular targets, including enzymes and membrane proteins. The chlorinated moiety may influence the compound’s reactivity and interaction with biological molecules, leading to different biological activities or metabolic fates for each enantiomer .

Comparison with Similar Compounds

Uniqueness: rac 1-Oleoyl-3-chloropropanediol is unique due to its combination of a monounsaturated fatty acid chain and a chlorinated propanediol moiety. This combination allows it to participate in a wide range of chemical reactions and interact with biological systems in ways that similar compounds cannot. Its racemic nature also allows researchers to explore the stereoselective aspects of these processes, as each enantiomer may exhibit different biological activities or metabolic fates .

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl) (E)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUYTVRTHVOZHT-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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